

An In-depth Technical Guide to the Chemical Properties of Azido-PEG23-amine

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Compound of Interest

Compound Name: Azido-PEG23-amine

Cat. No.: B6354233

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **Azido-PEG23-amine**, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is of significant interest in bioconjugation, drug delivery, and proteomics due to its versatile dual functionality, enabling the conjugation of a wide array of molecules.

Core Chemical Properties

Azido-PEG23-amine is a water-soluble molecule featuring a terminal primary amine ($-NH_2$) and a terminal azide ($-N_3$) group, separated by a 23-unit polyethylene glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules and can reduce non-specific binding and immunogenicity.

Table 1: Physicochemical Properties of **Azido-PEG23-amine**

Property	Value	References
Molecular Formula	C ₄₈ H ₉₈ N ₄ O ₂₃	--INVALID-LINK--
Molecular Weight	~1099.32 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	749244-38-0	--INVALID-LINK--
Appearance	Solid or viscous liquid	--INVALID-LINK--
Purity	Typically >95%	--INVALID-LINK--, --INVALID-LINK--
Solubility	Soluble in water and most organic solvents.	--INVALID-LINK--, --INVALID-LINK--

Reactivity and Applications

The dual functional groups of **Azido-PEG23-amine** allow for two distinct and highly specific conjugation strategies: amine-reactive coupling and azide-reactive "click chemistry". This makes it an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles.

Amine Group Reactivity

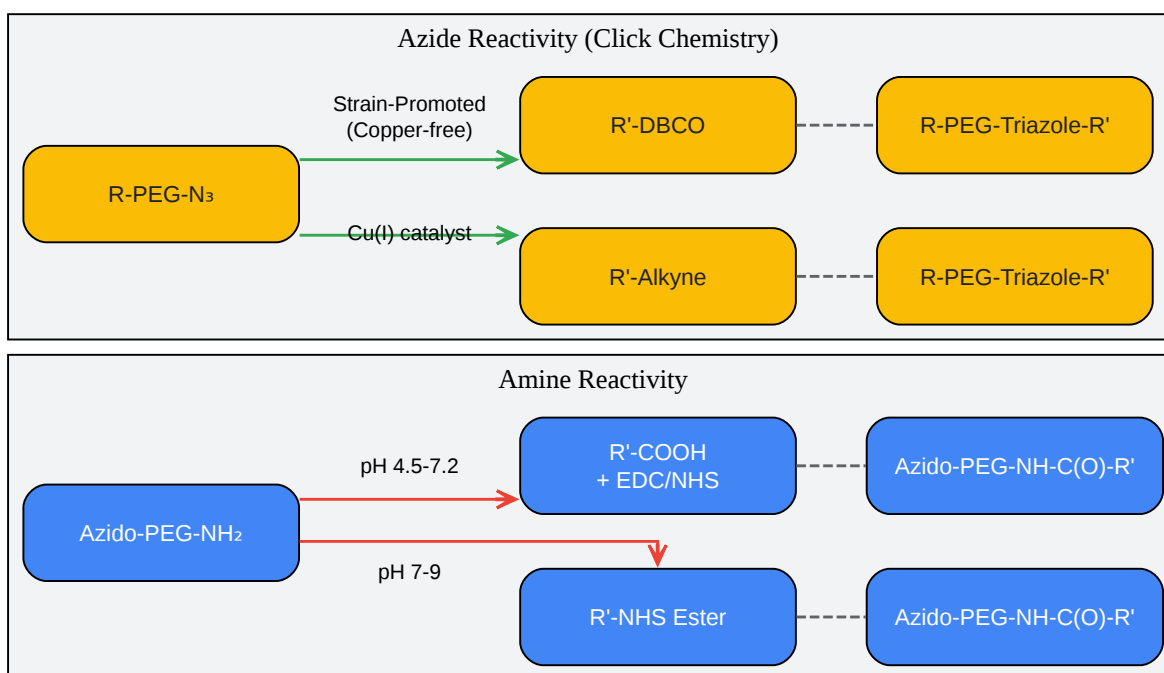
The primary amine group readily reacts with electrophilic functional groups to form stable covalent bonds. Common applications include:

- **Carboxylic Acids and Activated Esters:** The amine group forms a stable amide bond with carboxylic acids (in the presence of carbodiimide coupling agents like EDC) or activated esters (such as N-hydroxysuccinimide [NHS] esters). This is a widely used method for labeling proteins and other biomolecules.

Azide Group Reactivity

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of **Azido-PEG23-amine** can participate in:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction with a terminal alkyne forms a stable 1,4-disubstituted triazole linkage. It is one of the most robust and widely used click chemistry reactions.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.



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Figure 1. Reaction pathways for the amine and azide functional groups of Azido-PEG-amine linkers.

Experimental Protocols

The following protocols are detailed methodologies for the conjugation of **Azido-PEG23-amine**. These should be considered as starting points, and optimization may be necessary for specific applications.

Protocol for Amide Coupling (Amine Reaction)

This protocol is adapted from a procedure for conjugating **Azido-PEG23-amine** to a tetra-acid compound.

Materials:

- **Azido-PEG23-amine**
- Carboxylic acid-containing molecule
- N,N-Dimethylformamide (DMF)
- 1-Hydroxybenzotriazole (HOBt)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
- N,N-Diisopropylethylamine (DIEA)
- Reaction vessel
- Stirrer

Procedure:

- Dissolve the carboxylic acid-containing molecule in DMF in a suitable reaction vessel.
- Add HOBt (4.4 equivalents), EDCI (4.4 equivalents), and DIEA (6.0 equivalents) to the solution.
- In a separate vial, dissolve **Azido-PEG23-amine** (4.05 equivalents) in DMF.
- Add the **Azido-PEG23-amine** solution dropwise to the reaction mixture.
- Stir the reaction mixture at 20 °C for 12 hours.

- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
- Upon completion, purify the conjugate using a suitable method, such as preparative HPLC.
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